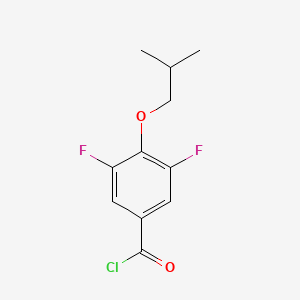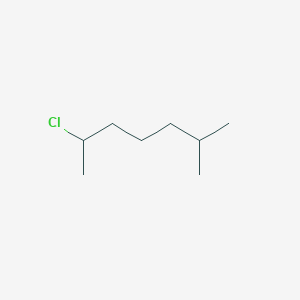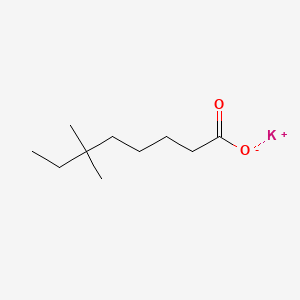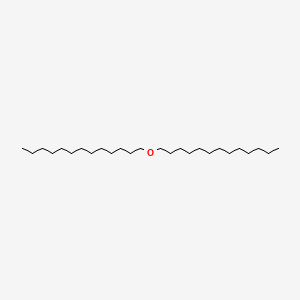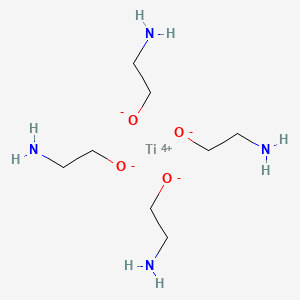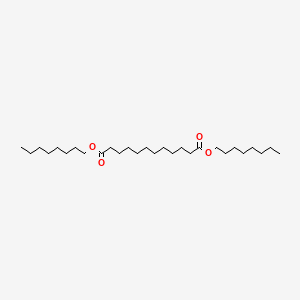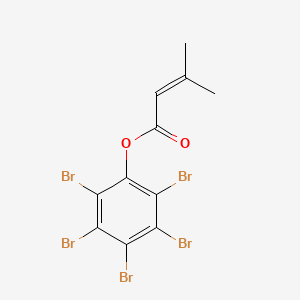![molecular formula C20H10S B12645401 Perylo[1,12-bcd]thiophene CAS No. 31473-75-3](/img/structure/B12645401.png)
Perylo[1,12-bcd]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perylo[1,12-bcd]thiophene is a polycyclic aromatic hydrocarbon that incorporates a thiophene ring into its structure. This compound is known for its extended π-conjugation, which makes it an interesting subject for research in organic electronics and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Perylo[1,12-bcd]thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of sulfur-containing reagents to introduce the thiophene ring into the perylene structure . The reaction conditions often require high temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Perylo[1,12-bcd]thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound oxides, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Applications De Recherche Scientifique
Perylo[1,12-bcd]thiophene has a wide range of applications in scientific research:
Chemistry: It is used in the study of π-conjugated systems and their electronic properties.
Biology: It is explored for its potential in bioimaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism by which Perylo[1,12-bcd]thiophene exerts its effects is primarily through its extended π-conjugation, which allows for efficient electron transport and interaction with other molecules. This makes it an effective material for use in electronic devices and as a probe in biological systems . The molecular targets and pathways involved include interactions with cellular membranes and proteins, which can be exploited for therapeutic purposes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Perylene: Another polycyclic aromatic hydrocarbon with similar electronic properties.
Dibenzo[2,310,11]perylo[1,12-bcd]furan: A compound with a furan ring instead of a thiophene ring.
Dibenzo[2,310,11]perylo[1,12-bcd]selenophene: A compound with a selenophene ring instead of a thiophene ring.
Uniqueness
Perylo[1,12-bcd]thiophene is unique due to its incorporation of a thiophene ring, which provides distinct electronic properties compared to its analogs. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and materials science .
Propriétés
Numéro CAS |
31473-75-3 |
|---|---|
Formule moléculaire |
C20H10S |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
12-thiahexacyclo[11.8.0.02,11.03,8.04,20.016,21]henicosa-1(13),2(11),3(8),4,6,9,14,16(21),17,19-decaene |
InChI |
InChI=1S/C20H10S/c1-3-11-7-9-15-19-17(11)13(5-1)14-6-2-4-12-8-10-16(21-15)20(19)18(12)14/h1-10H |
Clé InChI |
BBANANIMTSEOOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C4=CC=CC5=C4C6=C(C=C5)SC(=C36)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


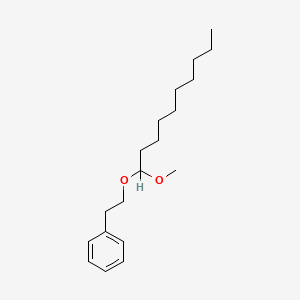
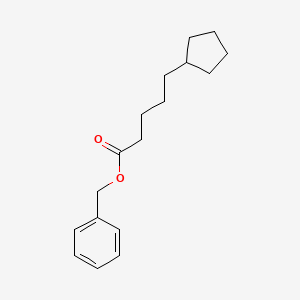
![3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride](/img/structure/B12645325.png)

